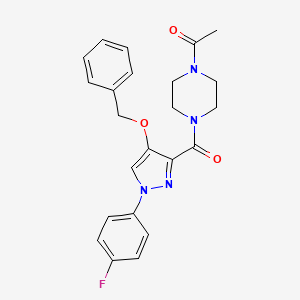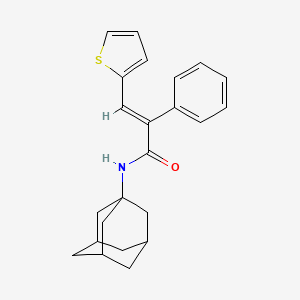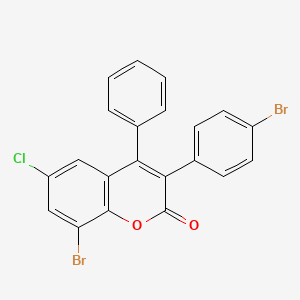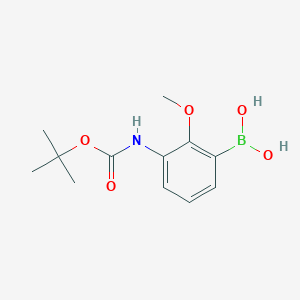
(3-BOC-Amino)-2-methoxyphenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The BOC group (tert-butyloxycarbonyl) is a commonly used protecting group for amines in organic synthesis . It’s stable under basic conditions and can be removed under acidic conditions . The compound you’re asking about seems to be a boronic acid derivative with a protected amino group.
Synthesis Analysis
The synthesis of such a compound would likely involve the protection of an amine with a BOC group. This is usually done using BOC anhydride in the presence of a base . The boronic acid group could be introduced through a suitable boron-containing reagent .Molecular Structure Analysis
The molecular structure would consist of a phenyl ring (the “phenyl” part of the name) with a methoxy group (-OCH3) and a boronic acid group (-B(OH)2) attached. The third substituent on the ring would be an amino group (-NH2), which is protected by the BOC group .Chemical Reactions Analysis
The BOC group can be removed under acidic conditions to reveal the free amine . The boronic acid group can participate in various reactions, most notably Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. Boronic acids are typically solid at room temperature, and the presence of the BOC group might increase the compound’s stability and solubility .Applications De Recherche Scientifique
Peptide Synthesis and Hydrogen Bonding
Unnatural amino acids, like the 2 (5-HO2CCONH-2-MeO-C6H3-CONHNH2), which includes elements similar to (3-BOC-Amino)-2-methoxyphenylboronic acid, have been shown to mimic the hydrogen-bonding functionality of tripeptide β-strands. These amino acids can be incorporated into peptides using standard synthesis techniques and contribute to the formation of β-sheetlike hydrogen-bonded structures in solutions (Nowick et al., 2000).
Catalytic Synthesis of Oxindoles
In the field of organic chemistry, (3-BOC-Amino)-2-methoxyphenylboronic acid-related compounds have been utilized in the catalytic synthesis of 3-amino-3-aryl-2-oxindoles, which are significant biologically active compounds. This process involves Rh-catalyzed addition of arylboronic acids to ketimines (Marques & Burke, 2016).
Enantioselective Synthesis
(3-BOC-Amino)-2-methoxyphenylboronic acid and its analogs play a crucial role in the enantioselective synthesis of α-aminoboronates. This process is important for creating compounds with biomedical applications and involves Rh-catalyzed enantioselective borylation (Reyes et al., 2019).
Crystal Structure Studies
Research in crystallography has explored the structures of compounds like 2-methoxyphenylboronic acids to understand the formation of monomeric structures in crystal engineering. These studies provide insights into the molecular packing and interactions within these compounds (Cyrański et al., 2012).
Drug Delivery and Gene Transfer
In biomedicine, amino acid-based block copolymers containing elements related to (3-BOC-Amino)-2-methoxyphenylboronic acid have been developed for drug delivery and gene transfer. These polymers can encapsulate drugs and demonstrate biocompatibility, making them promising materials for therapeutic applications (Kumar et al., 2013).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
[2-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO5/c1-12(2,3)19-11(15)14-9-7-5-6-8(13(16)17)10(9)18-4/h5-7,16-17H,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAVIHWWFSSREL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)NC(=O)OC(C)(C)C)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-BOC-Amino)-2-methoxyphenylboronic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

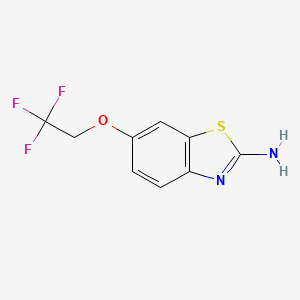
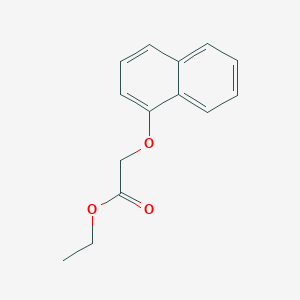
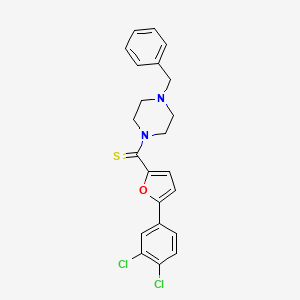
![2-[(1R,2R)-2-(2-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2479294.png)
![3-[[1-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2479295.png)
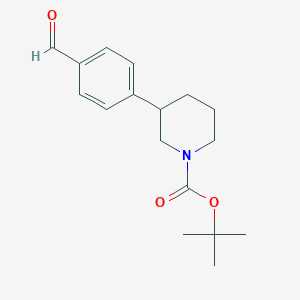
![N-(3,4-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2479299.png)
![2-chloro-N-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylacetamide](/img/structure/B2479302.png)
![{4-[(E)-2-(2-Pyridinyl)vinyl]phenyl}amine dihydrochloride](/img/structure/B2479305.png)
![N-(2,5-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2479306.png)
![Ethyl 2-[[3-cyano-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetate](/img/structure/B2479308.png)
